molecular formula C11H13NO B12006050 3-Ethyl-5-phenyl-4,5-dihydroisoxazole CAS No. 55134-83-3

3-Ethyl-5-phenyl-4,5-dihydroisoxazole

Cat. No.: B12006050
CAS No.: 55134-83-3
M. Wt: 175.23 g/mol
InChI Key: ZHHOTMLQQIDFAL-UHFFFAOYSA-N
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Description

3-Ethyl-5-phenyl-4,5-dihydroisoxazole is a heterocyclic compound with the molecular formula C11H13NO. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, making it a valuable scaffold in drug discovery and development.

Chemical Reactions Analysis

3-Ethyl-5-phenyl-4,5-dihydroisoxazole undergoes several types of chemical reactions:

Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but often include functionalized isoxazole derivatives .

Scientific Research Applications

3-Ethyl-5-phenyl-4,5-dihydroisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways . The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

3-Ethyl-5-phenyl-4,5-dihydroisoxazole is unique compared to other isoxazole derivatives due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • 3-Methyl-5-phenyl-4,5-dihydroisoxazole
  • 3-Ethyl-5-methyl-4,5-dihydroisoxazole
  • 3-Phenyl-4,5-dihydroisoxazole

These compounds share the isoxazole core but differ in their substituents, leading to variations in their reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.

Properties

CAS No.

55134-83-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-ethyl-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H13NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3

InChI Key

ZHHOTMLQQIDFAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(C1)C2=CC=CC=C2

Origin of Product

United States

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